(1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-3-yl)(thiomorpholino)methanone
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Overview
Description
(1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-3-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C18H23N5O2S and its molecular weight is 373.48. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Reactivity
- Research on similar heterocyclic compounds, like oxadiazoles and pyrazoles, often focuses on their synthesis and reactivity. For example, the study by Yakubkene and Vainilavichyus (1998) examined the reactions of heterocyclic compounds with amines, revealing insights into their chemical behavior and potential for forming new compounds (Yakubkene & Vainilavichyus, 1998).
Structural Characterization and Analysis
- Benaka Prasad et al. (2018) conducted structural exploration and Hirshfeld surface analysis on a novel heterocycle, showcasing methods for characterizing such molecules and evaluating their intermolecular interactions, which could be relevant for studying the compound (Benaka Prasad et al., 2018).
Pharmacological Applications
- Studies on compounds with similar structures often explore their potential pharmacological applications. For instance, research on cannabinoids and their receptors, as discussed by Shim et al. (2002), provides a framework for understanding how structurally complex molecules interact with biological targets (Shim et al., 2002).
Material Science and Molecular Design
- The development and analysis of new materials, including heterocyclic compounds, play a crucial role in advancing various scientific fields. Studies such as those by Martins et al. (2009) on solvent-free heterocyclic synthesis offer insights into innovative methodologies that could be applied to the synthesis and application of the compound (Martins et al., 2009).
Mechanism of Action
Target of Action
The compound contains a 1,2,4-oxadiazole moiety, which is known to exhibit a broad spectrum of biological activities . The exact target would depend on the specific functional groups and overall structure of the compound.
Mode of Action
The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might act as an inhibitor, altering the enzyme’s activity. The 1,2,4-oxadiazole moiety is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could influence its interaction with targets.
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Related 1,2,4-oxadiazole derivatives have shown antibacterial and antifungal activities, suggesting they might interfere with pathways essential to these organisms .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific structure and functional groups. In silico ADME prediction could provide some insights .
Result of Action
The result of the compound’s action would depend on its specific target and mode of action. For example, if the compound acts as an antibacterial agent, it might lead to the death of bacterial cells .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the stability of the 1,2,4-oxadiazole moiety could be influenced by the pH of the environment .
Properties
IUPAC Name |
[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c1-13-20-17(25-21-13)14-4-5-16(19-11-14)23-6-2-3-15(12-23)18(24)22-7-9-26-10-8-22/h4-5,11,15H,2-3,6-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOBAHJLLAICFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCC(C3)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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